molecular formula C11H15NO3S B3343630 S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate CAS No. 54839-88-2

S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate

Cat. No. B3343630
CAS RN: 54839-88-2
M. Wt: 241.31 g/mol
InChI Key: HMHKDNFWTOAABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate” is a chemical compound with the molecular formula C11H15NO3S . It is a special chemical offered by BOC Sciences .


Synthesis Analysis

Thiocarbamates can be synthesized by the reaction of water or alcohols upon thiocyanates . An efficient isocyanide-based synthesis of S-thiocarbamates was discovered and thoroughly investigated . The new reaction protocol is a one-pot procedure and allows the direct conversion of N-formamides into thiocarbamates .


Molecular Structure Analysis

The molecular structure of “S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate” is represented by the formula C11H15NO3S . The InChI representation of the molecule is InChI=1S/C11H15NO3S/c1-12(2)11(13)16-10-6-8(14-3)5-9(7-10)15-4/h5-7H,1-4H3 .


Chemical Reactions Analysis

Thiocarbamates are known to undergo various chemical reactions. For instance, in the Newman-Kwart rearrangement, O-thiocarbamates can isomerize to S-thiocarbamates . This reaction, which generally requires high temperatures, is an important method for the synthesis of thiophenols .


Physical And Chemical Properties Analysis

The physical and chemical properties of “S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate” include its molecular weight, which is 241.31 . More detailed information about its melting point, boiling point, and density could not be found in the available sources.

Scientific Research Applications

Synthesis and Crystallography

  • The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which shares structural similarities with S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate, was synthesized and analyzed for its crystal structure, demonstrating the potential of similar compounds in crystallography and molecular structure studies (Prabhuswamy et al., 2016).

Herbicide Development

  • Thiocarbamate sulfoxides, closely related to S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate, have been studied for their application in herbicide development. The research focuses on creating more stable and potent herbicidal activity by modifying the core structure of thiocarbamates (Nakatani et al., 2016).

Antimicrobial and Anti-Proliferative Activities

  • The compound 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, structurally related to S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate, demonstrated significant antimicrobial and anti-proliferative activities, highlighting the potential medical applications of similar compounds (Al-Wahaibi et al., 2021).

Organophosphorus Chemistry

  • Research on 1-Dimethylthiocarbamoyloxy-3-diphenylphosphinobenzene, a compound with a thiocarbamate group, shows its utility in synthesizing organophosphorus(V) pincer ligands. This application is critical in the fieldof organometallic chemistry and catalysis (Aleksanyan et al., 2019).

Material Science and Corrosion Inhibition

  • The study of spirocyclopropane derivatives, which include dimethoxyphenyl components, has been focused on their use as corrosion inhibitors. This highlights the relevance of structurally similar compounds in material science, particularly in protecting metals from corrosion (Chafiq et al., 2020).

Enantioseparation in Chromatography

  • The 3,5-dimethylphenylcarbamates of cellulose and amylose, which are related to S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate, have been used in chiral stationary phases for high-performance liquid chromatography. This application is crucial for the separation of enantiomers in pharmaceutical and analytical chemistry (Okamoto et al., 1998).

Solid-State Assembly in Pharmaceuticals

  • N,N-Dimethyl-O-thiocarbamates, related to the compound , have been studied for their solid-state assembly without labile hydrogen bonds. This research is relevant in the field of pharmaceuticals, particularly in understanding the molecular packing of drugs (Tan et al., 2020).

Mechanism of Action

The mechanism of action associated with the pesticidal activity of the dithiocarbamates is the inhibition of metal-dependent and sulfhydryl enzyme systems in fungi, bacteria, plants, and insects, as well as mammals .

properties

IUPAC Name

S-(3,5-dimethoxyphenyl) N,N-dimethylcarbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-12(2)11(13)16-10-6-8(14-3)5-9(7-10)15-4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHKDNFWTOAABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589945
Record name S-(3,5-Dimethoxyphenyl) dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate

CAS RN

54839-88-2
Record name S-(3,5-Dimethoxyphenyl) dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate
Reactant of Route 2
Reactant of Route 2
S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate
Reactant of Route 3
S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate
Reactant of Route 4
Reactant of Route 4
S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate
Reactant of Route 5
Reactant of Route 5
S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate
Reactant of Route 6
S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.